3-Trimethylsilylpropanoate
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Overview
Description
3-Trimethylsilylpropanoate is an organosilicon compound that contains a trimethylsilyl group attached to a propionic acid moiety. This compound is widely used in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy as an internal standard for aqueous solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trimethylsilylpropanoate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . This reaction yields this compound as a key intermediate, which can be further processed to produce sodium this compound, a water-soluble standard for NMR spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Trimethylsilylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Trimethylsilylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy for accurate chemical shift measurements.
Biology: The compound is employed in metabolic studies to track biochemical pathways.
Medicine: It serves as a reference standard in pharmaceutical research for the quantification of active ingredients.
Industry: It is used in the synthesis of emulsifying agents and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 3-Trimethylsilylpropanoate in NMR spectroscopy involves its role as a chemical shift reference. The trimethylsilyl group provides a stable and distinct signal that is used to calibrate the chemical shifts of other compounds in the sample. This ensures accurate and reproducible NMR measurements .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-(Trimethylsilyl)propane-1-sulfonate (DSS): Another internal standard used in NMR spectroscopy, but with a sulfonate group instead of a carboxylate group.
Tetramethylsilane (TMS): A widely used NMR standard with a simpler structure, consisting of a silicon atom bonded to four methyl groups.
3-(Trimethylsilyl)-1-propanol: A related compound with a hydroxyl group instead of a carboxylate group.
Uniqueness
3-Trimethylsilylpropanoate is unique due to its combination of a trimethylsilyl group and a propionic acid moiety, which provides both stability and solubility in aqueous solvents. This makes it particularly suitable as an internal standard in NMR spectroscopy for aqueous samples .
Properties
Molecular Formula |
C6H13O2Si- |
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Molecular Weight |
145.25 g/mol |
IUPAC Name |
3-trimethylsilylpropanoate |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/p-1 |
InChI Key |
NONFLFDSOSZQHR-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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